molecular formula C22H22N2O3S2 B2397250 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941882-57-1

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2397250
CAS RN: 941882-57-1
M. Wt: 426.55
InChI Key: CUCLLFYBBWLNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of complex molecules with potential bioactive properties. For instance, research has shown the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, highlighting the compound's utility in creating molecules with antimicrobial properties (Elkholy & Morsy, 2006). Similarly, thiocarbamoylation reactions involving tetrahydroisoquinolines demonstrate the compound's versatility in generating biologically active substances (Mikhailovskii et al., 2015).

Anticancer Applications

A notable area of application is in anticancer research, where derivatives of tetrahydroisoquinoline, including those related to 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been synthesized and evaluated for their anticancer properties. For example, substituted 1,2,3,4-tetrahydroisoquinolines have been studied as potential anticancer agents, revealing promising cytotoxicity against various cancer cell lines (Redda et al., 2010).

Antitrypanosomal Activity

Research into the synthesis and characterization of thiobenzamides and derivatives, including those structurally related to 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has explored their potential antitrypanosomal activity. These studies aim to find treatments for diseases such as trypanosomiasis, indicating the compound's potential role in developing new therapeutic agents (Agnimonhan et al., 2012).

Neurological Applications

Additionally, the compound's derivatives have been linked to neurological applications, including research on sigma-2 receptors. For instance, derivatives have been used as probes to study sigma-2 receptors, suggesting potential relevance in neurological research and the development of neurological disorder treatments (Xu et al., 2005).

properties

IUPAC Name

3,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-7-8-18(13-16(15)2)22(25)23-19-9-10-20-17(14-19)5-3-11-24(20)29(26,27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLLFYBBWLNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.